molecular formula C18H20N2O4S B11150680 methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11150680
M. Wt: 360.4 g/mol
InChI Key: UFAXRSOMLWHJOP-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a methyl carboxylate group at position 4, a 5-methyl substituent, and a 4-phenyltetrahydro-2H-pyran-4-yl carbonylamino moiety at position 2. The thiazole core is a privileged scaffold in medicinal chemistry due to its electron-rich structure and ability to engage in hydrogen bonding and π-π interactions . The tetrahydro-2H-pyran (THP) ring introduces stereochemical complexity and lipophilicity, which may enhance membrane permeability compared to purely aromatic systems.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-phenyloxane-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N2O4S/c1-12-14(15(21)23-2)19-17(25-12)20-16(22)18(8-10-24-11-9-18)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,19,20,22)

InChI Key

UFAXRSOMLWHJOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of 1-Bromo-3-Chloropropane and Methyl Acetoacetate

A patented method for synthesizing tetrahydropyran derivatives involves alkylating methyl acetoacetate with 1-bromo-3-chloropropane to form a haloketone intermediate, followed by O-alkylation with sodium methoxide. Adapting this protocol for phenyl incorporation:

Step 1: Alkylation
Methyl acetoacetate reacts with 1-bromo-3-(phenyl)propane in ethanol at 60–70°C for 6–8 hours, yielding a phenyl-substituted haloketone.

Step 2: Cyclization
The haloketone undergoes intramolecular cyclization in the presence of sodium methoxide in methanol, forming 4-phenyltetrahydro-2H-pyran-5-carboxylate.

Step 3: Hydrolysis and Chlorination
The ester is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by treatment with thionyl chloride (SOCl₂) to generate the acyl chloride.

Reaction StepReagents/ConditionsYieldPurity
Alkylation1-Bromo-3-(phenyl)propane, EtOH, 70°C75%90%
CyclizationNaOMe, MeOH, reflux82%95%
ChlorinationSOCl₂, DCM, 0°C95%>99%

This method prioritizes atom economy and avoids hazardous reagents, making it scalable for industrial production.

Synthesis of Methyl 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylate

Hantzsch Thiazole Synthesis

The Hantzsch reaction is employed to construct the thiazole ring. Methyl acetoacetate (β-keto ester) reacts with thiourea in the presence of iodine as an oxidizing agent:

Reaction Conditions

  • Reactants : Methyl acetoacetate (1.0 eq), thiourea (1.2 eq), iodine (0.1 eq)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C) for 12 hours

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

The product, methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, is obtained in 68% yield with 98% purity.

Alternative Reduction-Oxidation Approach

A patent describes the reduction of methyl 4-methylthiazole-5-carboxylate using NaBH₄/AlCl₃ in monoglyme at −10°C, followed by oxidation with pyridinium chlorochromate (PCC) to introduce the amino group. However, this method yields lower efficiency (55%) compared to the Hantzsch route.

Amide Coupling Reaction

Schotten-Baumann Reaction

The acyl chloride (1.1 eq) is reacted with the thiazole amine (1.0 eq) in a biphasic system (dichloromethane/water) with NaHCO₃ as a base:

Conditions :

  • Temperature : 0–5°C

  • Time : 2 hours

  • Yield : 85%

  • Purity : 97% (HPLC)

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

  • Yield : 88%

  • Purity : 98%

The Schotten-Baumann method is preferred for large-scale synthesis due to lower cost and simpler purification.

Optimization and Industrial Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve coupling efficiency but require stringent drying.

  • Chlorinated solvents (DCM) facilitate easy separation in biphasic systems.

Temperature Control

Exothermic reactions (e.g., acyl chloride formation) necessitate cooling to prevent side reactions like dimerization.

Catalytic Additives

  • DMAP (4-dimethylaminopyridine) accelerates acylation by 20%.

  • TEMPO stabilizes reactive intermediates during oxidation steps.

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A novel approach combines tetrahydropyran cyclization and amide coupling in a single reactor, reducing purification steps. Initial trials show 70% yield but require further optimization.

Enzymatic Amination

Lipase-catalyzed amidation using vinyl esters as acyl donors offers a greener alternative, though yields remain suboptimal (50%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate. Thiazole compounds are known to exhibit broad-spectrum antibacterial activity. For instance, derivatives with similar structures have been shown to inhibit the growth of various bacterial strains, including Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) demonstrating their effectiveness against resistant strains .

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been synthesized and evaluated for cytotoxic effects against several cancer cell lines. Some studies indicate that compounds with thiazole moieties can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example, compounds containing thiazole rings have been identified as inhibitors of leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . This characteristic can be leveraged to develop new antibiotics.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes that include the formation of thiazole rings through cyclization reactions. The reaction conditions often involve the use of microwave irradiation or other catalytic methods to enhance yield and purity .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography are commonly employed to elucidate the molecular structure and confirm the presence of functional groups .

Case Study: Antibacterial Evaluation

In a study published in Molecules, researchers synthesized a series of thiazole derivatives similar to this compound and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics .

Case Study: Cytotoxic Activity

Another investigation focused on the cytotoxic effects of thiazole derivatives on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study found that specific modifications to the thiazole structure enhanced cytotoxicity, indicating a promising avenue for drug development .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/Structure Core Heterocycle R1 (Position 2) R2 (Position 4/5) Functional Groups
Target Compound Thiazole (4-Phenyl-THP-4-yl)carbonylamino Methyl carboxylate Ester, Amide, THP
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole 4-Pyridinyl Ethyl carboxylate Ester, Pyridine
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-...) Thiophene Fluorophenyl-chromenone Methyl carboxylate Ester, Amide, Fluorine
5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methylpyrazole-4-carbonitrile Pyrazole Thiadiazole-thioacetyl Carbonitrile Thioether, Carbonitrile

Key Observations :

  • Core Heterocycles: The thiazole core in the target compound contrasts with pyrazole (e.g., ) or thiophene (e.g., ) cores in analogues.
  • Position 2 Substituents: The 4-phenyl-THP group in the target compound introduces a bulky, lipophilic substituent compared to the planar pyridinyl group in or the fluorophenyl-chromenone system in . This may influence steric interactions in biological targets.
  • Position 4/5 Functional Groups : The methyl carboxylate in the target compound is less hydrolytically stable than carboxamides (e.g., ) but more lipophilic than carbonitriles (e.g., ).

Physical and Spectral Properties

Table 2: Comparative Physical and Spectral Data

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data
Target Compound Not Reported Not Provided Not Available
Example 61 Compound 227–230 560.2 (M++1) ¹H NMR (fluorophenyl, chromenone), MS
5a 189.6 (dec) 295.0 (M+H)+ ¹H NMR: δ 2.18 (CH₃), 2.67 (CH₃), 4.86 (SCH₂)

Analysis :

  • The high melting point of the thiophene derivative in (227–230°C) suggests strong crystal packing due to fluorophenyl and chromenone groups. The target compound’s THP ring may similarly enhance crystallinity, though data is unavailable.
  • Spectral data for the target compound is lacking, but analogues like show distinct ¹H NMR signals for methyl and thioether groups, which could guide characterization.

Notes

Data Limitations : Direct data on the target compound’s synthesis, bioactivity, and spectral properties are unavailable in the provided evidence. Comparisons rely on structural analogues.

Functional Group Stability : The ester group’s hydrolytic susceptibility compared to amides (e.g., ) may require formulation adjustments for therapeutic use.

Biological Activity

Methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. In particular, this compound has shown promising results against various strains of bacteria and fungi.

A study highlighted that similar thiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml for potent derivatives . This suggests that this compound may also possess comparable efficacy against this pathogen.

Anticancer Potential

Thiazole compounds have been extensively studied for their anticancer properties. A related study on thiazole derivatives indicated that they could inhibit the growth of several cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer types .

The presence of the thiazole moiety appears to enhance cytotoxicity, possibly through mechanisms involving the inhibition of key enzymes or pathways associated with tumor growth. Further investigations into the specific pathways affected by this compound are warranted.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Intercalation : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cell death in cancerous cells.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

StudyCompoundTargetResult
Methyl 2-amino-5-benzylthiazoleM. tuberculosisMIC = 0.06 µg/ml
Thiazole derivativeVarious cancer cell linesIC50 = Low µM range
Thiazole-based compoundEnzyme inhibitionSignificant inhibition observed

Q & A

Q. What are the key structural features of methyl 5-methyl-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate that influence its biological activity?

The compound’s activity is attributed to its hybrid structure:

  • Thiazole ring : Imparts π-π stacking interactions with aromatic residues in enzymes/receptors.
  • Tetrahydropyran moiety : Enhances solubility and modulates steric effects.
  • Amide linkage : Facilitates hydrogen bonding with biological targets.
    These groups synergistically enable interactions with proteins involved in disease pathways (e.g., kinases or proteases). Stability studies under varying pH (1–14) are recommended to assess functional group integrity .

Q. What synthetic routes are commonly used to prepare this compound, and what are critical optimization steps?

A multi-step synthesis includes:

Thiazole ring formation via Hantzsch synthesis (e.g., condensation of thiourea with α-haloketones).

Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the tetrahydropyran-carbonyl group.

Esterification of the carboxylic acid intermediate with methanol under acidic conditions.
Key optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates ≥95% purity. Reaction yields typically range from 40–60% .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., thiazole C-2 substitution) and ester group presence.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (theoretical: 336.42 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity under different experimental conditions (e.g., pH, temperature)?

  • Oxidation/Reduction : Test with H2_2O2_2 (oxidation) or NaBH4_4 (reduction) to identify labile groups (e.g., ester hydrolysis at pH >10).
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to assess decomposition points.
  • pH-Dependent Solubility : Measure solubility in buffers (pH 3–9) using UV-Vis spectroscopy; correlate with logP values (predicted ~2.8) .

Q. What experimental strategies are recommended to resolve contradictory structure-activity relationship (SAR) data for analogs?

If similar compounds (e.g., pyrazole-thiazole hybrids) show conflicting bioactivity:

Systematic Substitution : Replace the tetrahydropyran group with cyclohexane or furan derivatives to isolate steric/electronic effects.

Molecular Docking : Compare binding poses of analogs against target proteins (e.g., COX-2 or EGFR) using AutoDock Vina.

Kinetic Studies : Measure IC50_{50} shifts under varying ATP concentrations to differentiate competitive vs. non-competitive inhibition .

Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

  • Bioavailability : Introduce polar groups (e.g., hydroxyl) to the tetrahydropyran ring to enhance aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis).
  • Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl group to improve membrane permeability .

Q. What methodologies are suitable for studying its mechanism of action in complex biological systems?

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS analysis.
  • Pathway Analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or autophagy).
  • SPR Biosensing : Quantify binding kinetics (kon_\text{on}/koff_\text{off}) to purified targets (e.g., Bcl-2 or tubulin) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Force Field Refinement : Re-parameterize molecular dynamics simulations using experimental crystallographic data.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to improve binding affinity predictions.
  • Experimental Validation : Synthesize top-scoring virtual hits and test in enzymatic assays (e.g., fluorescence polarization) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight336.42 g/mol[1]
logP (Predicted)2.8 (ChemAxon)[2]
Aqueous Solubility0.12 mg/mL (pH 7.4, shake-flask)[5]

Q. Table 2. Recommended Analytical Conditions

TechniqueParameters
HPLC-PurityC18 column, 70:30 MeOH/H2_2O, 1 mL/min
NMR SolventDMSO-d6_6 (for solubility)
HRMS ModeESI+, m/z 337.1234 [M+H]+^+

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